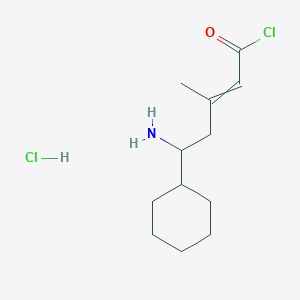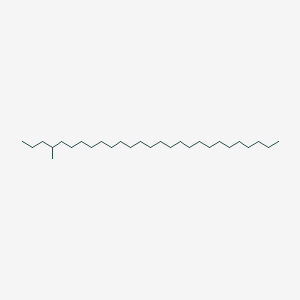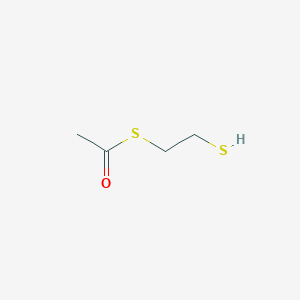
3-Ethyl-2-propyloxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propyloxirane-2-carboxamide typically involves the formation of the oxirane ring through the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . The reaction proceeds through a concerted mechanism, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of epoxides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of these compounds.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-propyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of vicinal diols.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different products.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids like mCPBA are commonly used for the epoxidation of alkenes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxirane ring.
Substitution: Nucleophiles like methoxide ions can attack the less substituted carbon of the oxirane ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the oxirane ring typically results in the formation of vicinal diols, while nucleophilic substitution can lead to the formation of various substituted compounds.
Scientific Research Applications
3-Ethyl-2-propyloxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Ethyl-2-propyloxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxirane: Another epoxide with a similar structure but different substituents.
1,2-Epoxypropane: A simpler epoxide with a three-membered ring and two carbon atoms.
2,3-Epoxybutane: An epoxide with a four-carbon chain and an oxirane ring.
Uniqueness
3-Ethyl-2-propyloxirane-2-carboxamide is unique due to the presence of both an ethyl and a propyl group attached to the oxirane ring, as well as the carboxamide functional group.
Properties
CAS No. |
98552-74-0 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-ethyl-2-propyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-8(7(9)10)6(4-2)11-8/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
GKNRATGPYQNCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)CC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)







![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)


